molecular formula C9H10BrF B1282404 (1-Bromo-2-fluoropropan-2-yl)benzene CAS No. 59974-27-5

(1-Bromo-2-fluoropropan-2-yl)benzene

Cat. No. B1282404
CAS RN: 59974-27-5
M. Wt: 217.08 g/mol
InChI Key: DAYOQOXVQZVQQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride is described, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity and yields up to 81% . Another study presents the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for the synthesis of graphene nanoribbons, using NMR, IR spectroscopy, and elemental analysis . Additionally, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene through the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media is reported .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene is complemented by density functional theory (DFT) calculations . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog are discussed, highlighting supramolecular features such as hydrogen bonding and π–π interactions .

Chemical Reactions Analysis

The chemical behavior of brominated benzene compounds is explored in several studies. The metastable ion and collision-induced dissociation study of 3-phenyl-1-bromopropane provides insights into the migration of the bromine atom during the reaction . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are investigated, showing aggregation-induced emission characteristics . The gas-phase elimination kinetics of (2-bromoethyl)benzene and 1-bromo-3-phenylpropane are studied, with the phenyl group providing anchimeric assistance in the HBr elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The spectral characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes reveals the influence of intramolecular hydrogen bonding on complexation reactions . The solvent effect on complexation is also studied, with isopropanol being a better solvent than ethanol . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are characterized by its emission wavelengths and intensities in different states .

properties

IUPAC Name

(1-bromo-2-fluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYOQOXVQZVQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524499
Record name (1-Bromo-2-fluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromo-2-fluoropropan-2-yl)benzene

CAS RN

59974-27-5
Record name (1-Bromo-2-fluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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